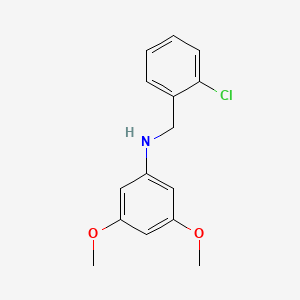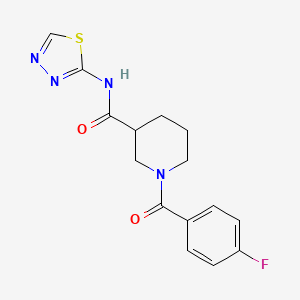![molecular formula C16H19BrN2O3S B6076374 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole, also known as BSI-201, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, which in turn leads to cell death. 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to be particularly effective in cancer cells with defects in the BRCA genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to cause some side effects, such as nausea and vomiting, in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has several advantages for lab experiments, including its ability to enhance the effectiveness of chemotherapy and radiation therapy in killing cancer cells. However, its use in clinical trials has been limited by its potential side effects and the development of resistance in some cancer cells.
Orientations Futures
For 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole research include the development of more potent and selective PARP inhibitors, the identification of biomarkers that can predict response to 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole treatment, and the investigation of combination therapies that can further enhance the effectiveness of 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole in cancer treatment. Additionally, further research is needed to understand the mechanisms of resistance to 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole and to develop strategies to overcome it.
In conclusion, 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole is a promising compound for cancer treatment that has shown effectiveness in enhancing the effectiveness of chemotherapy and radiation therapy. Its mechanism of action involves inhibition of PARP, leading to the accumulation of DNA damage in cancer cells. While it has some limitations and potential side effects, further research is needed to fully explore its potential in cancer treatment and to develop more effective therapies.
Méthodes De Synthèse
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole can be synthesized through a multistep process involving the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine, followed by the reaction of the resulting product with 5-isopropylisoxazole. The final product is then purified through column chromatography.
Applications De Recherche Scientifique
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has also been shown to inhibit the repair of DNA damage in cancer cells, leading to increased cell death. Additionally, 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been found to sensitize cancer cells to radiation therapy.
Propriétés
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-5-propan-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S/c1-11(2)16-10-14(18-22-16)15-4-3-9-19(15)23(20,21)13-7-5-12(17)6-8-13/h5-8,10-11,15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQHZKACDGMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]ethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B6076294.png)
![methyl 4-[5-methyl-4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B6076301.png)

![7-(dimethylamino)-2,8-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6076313.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B6076327.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076338.png)
![1-{2-hydroxy-3-[3-({[2-(trifluoromethyl)benzyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6076339.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B6076341.png)
![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6076360.png)
![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6076388.png)